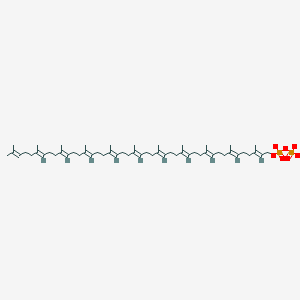
All-trans-undecaprenyl diphosphate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
All-trans-undecaprenyl diphosphate(3-) is trianion of all-trans-undecaprenyl diphosphate arising from deprotonation of the diphosphate OH groups; major species at pH 7.3. It is a conjugate base of an all-trans-undecaprenyl diphosphate.
Aplicaciones Científicas De Investigación
Role in Bacterial Cell Wall Biosynthesis
All-trans-undecaprenyl diphosphate(3-) is crucial for bacterial cell wall biosynthesis. It's involved in the synthesis of undecaprenyl phosphate, a lipid carrier essential for constructing bacterial cell walls. This process is mediated by undecaprenyl diphosphate synthase (UPPS), which catalyzes the elongation of the cis-prenyl chain. The crystal structure of UPPS differs significantly from other isoprenoid synthases, indicating a unique mechanism of action (Fujihashi et al., 2001).
Insights into Enzymatic Mechanisms
Studies on undecaprenyl diphosphate synthases (UPPs) have revealed different reaction mechanisms for cis- and trans-prenyltransferases. This has significant implications for understanding the synthesis of compounds with trans- and cis-double bonds respectively (Lu et al., 2009). Further molecular analysis of cis-prenyl chain elongating enzymes, including UPPS, has provided insights into their primary and crystal structures, differing markedly from trans-prenyl chain elongating enzymes (Kharel & Koyama, 2003).
Structural and Functional Analysis
The structural and functional characteristics of UPPS have been extensively studied. Understanding the structures, mechanisms, and potential inhibitors of UPPS is crucial for comparing it with trans-prenyltransferases and other related enzymes. These insights are significant for understanding its role in bacterial peptidoglycan biosynthesis and potential drug targets (Teng & Liang, 2012).
Implications in Human Diseases and Protein Glycosylation
cis-Prenyltransferases, including UPPS, have implications in protein glycosylation and rubber synthesis, impacting human diseases. The mechanistic understanding of bacterial UPPS provides a model for studying eukaryotic cis-prenyltransferases, which are crucial for synthesizing various biological molecules (Grabińska et al., 2016).
Metabolism and Recycling of Undecaprenyl-Phosphate
The metabolism and recycling of undecaprenyl-phosphate in bacterial cells are intricate processes. Undecaprenyl-phosphate is generated from undecaprenyl-diphosphate and plays a key role in trafficking cytoplasmic synthesized precursors across the plasma membrane during the biogenesis of bacterial cell-wall polysaccharides (Manat et al., 2014).
Propiedades
Nombre del producto |
All-trans-undecaprenyl diphosphate(3-) |
|---|---|
Fórmula molecular |
C55H89O7P2-3 |
Peso molecular |
924.2 g/mol |
Nombre IUPAC |
[oxido-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58)/p-3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |
Clave InChI |
NTXGVHCCXVHYCL-RDQGWRCRSA-K |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1263652.png)
![(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263653.png)
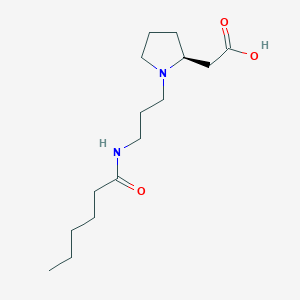
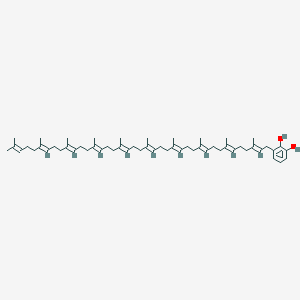
![(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263660.png)
![(1R,2R,4R,8S,9R,10S,12S,13R,16S)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B1263662.png)
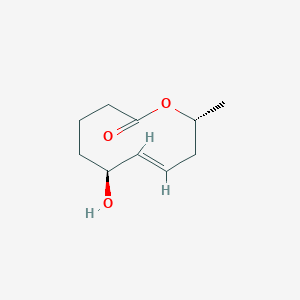
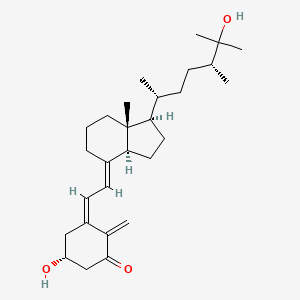
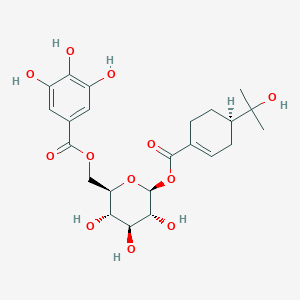
![alpha-D-mannopyranosyl-(1->6)-[alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-D-glucopyranosyl dolichyl dihydrogen diphosphate](/img/structure/B1263667.png)


![N-[(Z)-2-benzoyl-1-methylvinyl]acetamide](/img/structure/B1263673.png)